molecular formula C19H21N3O2S B10974962 4-cyano-N,N-diethyl-3-methyl-5-{[(3-methylphenyl)carbonyl]amino}thiophene-2-carboxamide

4-cyano-N,N-diethyl-3-methyl-5-{[(3-methylphenyl)carbonyl]amino}thiophene-2-carboxamide

Cat. No.: B10974962
M. Wt: 355.5 g/mol
InChI Key: MYYVGYFZNZCJSO-UHFFFAOYSA-N
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Description

4-cyano-N,N-diethyl-3-methyl-5-{[(3-methylphenyl)carbonyl]amino}thiophene-2-carboxamide is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse applications in medicinal chemistry, materials science, and organic synthesis due to their unique structural and electronic properties.

Preparation Methods

The synthesis of 4-cyano-N,N-diethyl-3-methyl-5-{[(3-methylphenyl)carbonyl]amino}thiophene-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the thiophene ring: This can be achieved through the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.

    Introduction of the cyano group: This step often involves the use of cyanating agents such as cyanogen bromide or copper(I) cyanide.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of catalysts and specific reaction conditions to streamline the process.

Chemical Reactions Analysis

4-cyano-N,N-diethyl-3-methyl-5-{[(3-methylphenyl)carbonyl]amino}thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the cyano group to an amine.

    Substitution: Nucleophilic substitution reactions can occur at the cyano group or the thiophene ring, using reagents such as alkyl halides or aryl halides.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-cyano-N,N-diethyl-3-methyl-5-{[(3-methylphenyl)carbonyl]amino}thiophene-2-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of new thiophene-based compounds.

    Biology: This compound can be used in the study of biological pathways and interactions due to its potential bioactivity.

    Medicine: Thiophene derivatives are often explored for their pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: In materials science, thiophene derivatives are used in the development of organic semiconductors, organic light-emitting diodes (OLEDs), and other advanced materials.

Mechanism of Action

The mechanism of action of 4-cyano-N,N-diethyl-3-methyl-5-{[(3-methylphenyl)carbonyl]amino}thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar compounds to 4-cyano-N,N-diethyl-3-methyl-5-{[(3-methylphenyl)carbonyl]amino}thiophene-2-carboxamide include other thiophene derivatives such as:

  • 4-cyano-N,N-diethyl-5-[(3-iodobenzoyl)amino]-3-methyl-2-thiophenecarboxamide
  • 4-cyano-N,N-diethyl-3-methyl-5-[(2,4,5-trimethoxybenzoyl)amino]thiophene-2-carboxamide

These compounds share similar structural features but differ in their substituents, which can lead to variations in their chemical reactivity and applications

Properties

Molecular Formula

C19H21N3O2S

Molecular Weight

355.5 g/mol

IUPAC Name

4-cyano-N,N-diethyl-3-methyl-5-[(3-methylbenzoyl)amino]thiophene-2-carboxamide

InChI

InChI=1S/C19H21N3O2S/c1-5-22(6-2)19(24)16-13(4)15(11-20)18(25-16)21-17(23)14-9-7-8-12(3)10-14/h7-10H,5-6H2,1-4H3,(H,21,23)

InChI Key

MYYVGYFZNZCJSO-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=O)C1=C(C(=C(S1)NC(=O)C2=CC=CC(=C2)C)C#N)C

Origin of Product

United States

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